Cndac
Overview
Description
CNDAC (2’-C-cyano-2’-deoxy-1-β-D-arabino-pentofuranosyl-cytosine, DFP10917) and its orally bioavailable prodrug, sapacitabine, are undergoing clinical trials for hematologic malignancies and solid tumors . The unique action mechanism of inducing DNA strand breaks distinguishes CNDAC from other deoxycytidine analogs .
Synthesis Analysis
The synthesis of CNDAC involves the phosphorylation to the triphosphate and its incorporation into DNA . The instability of the analogue induces a β-elimination rearrangement that results in the transformation of the analogue to CNddC, a de facto 3’-terminus DNA chain terminator .Molecular Structure Analysis
CNDAC is a pyrimidine 2’-deoxyribonucleoside that is 2’-deoxycytidine having a cyano group in the 2’-position . It is the active metabolite of the anti-cancer drug, sapacitabine .Chemical Reactions Analysis
CNDAC causes a single strand break which is converted to a double strand break after DNA replication . This lesion requires homologous recombination (HR) for repair .Physical And Chemical Properties Analysis
CNDAC has the molecular formula C10H12N4O4 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
1. Membrane Proteins and Viral Entry Studies
Cndac, in the form of covalently circularized nanodiscs (cNDs), has facilitated advancements in the study of membrane proteins and viral entry mechanisms. The enhanced stability and tunable shapes of cNDs have improved the quality of nuclear magnetic resonance spectra for studying proteins like VDAC-1 and NTR1. Additionally, cNDs have been instrumental in visualizing how viruses translocate genomes across membranes to initiate infection (Nasr et al., 2016).
2. Neuroimaging Data Archiving
The Central Neuroimaging Data Archive (CNDA) at Washington University has utilized Cndac in neuroimaging research. CNDA hosts extensive data from various research studies, including magnetic resonance and positron emission tomography, contributing significantly to research in fields like Alzheimer's disease, cancer, and Tourette syndrome (Gurney et al., 2017).
3. DNA Damage and Cell Cycle Arrest
Studies have shown that Cndac, a nucleoside analogue, leads to single-strand breaks in DNA upon incorporation and subsequent replication. These breaks result in cell arrest in the G2 phase, providing insights into the molecular basis for G2 checkpoint activation and potential therapeutic strategies for hematologic malignancies (Liu et al., 2005).
4. Advanced Computing in Scientific Discovery
Cndac has been a component in the development of advanced computing technologies for scientific research. Through initiatives like SciDAC (Scientific Discovery through Advanced Computing), Cndac has played a role in enabling significant advances in modeling and simulation, aiding various scientific programs (Oliver, 2001).
5. Anticancer Mechanisms
Cndac acts as an anticancer nucleoside analog, causing both DNA strand breaks and G(2) arrest in cancer cells. Its dual mechanism - delaying DNA replication and converting the incorporated analog into a DNA chain terminator - makes it a unique therapeutic agent (Azuma et al., 2001).
Safety And Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBPMFXJCWXNB-JWIUVKOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159474 | |
Record name | CNDAC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cndac | |
CAS RN |
135598-68-4 | |
Record name | CNDAC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11667 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CNDAC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RADGOCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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